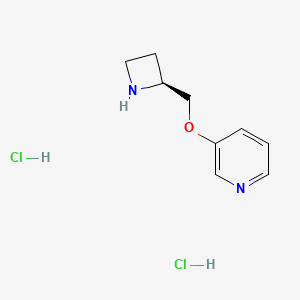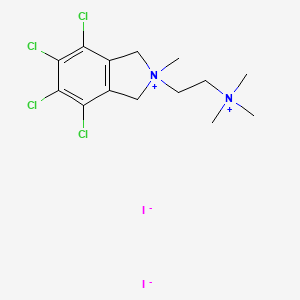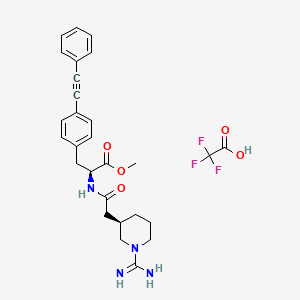
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not explicitly provided in the sources I found .Scientific Research Applications
Novel Ligand for Nicotinic Receptors
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has been explored as a potential novel ligand for nicotinic receptors. A study conducted by Karimi and Långström (2002) synthesized an analogue of this compound, which demonstrated promising characteristics for this application (Karimi & Långström, 2002).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) investigated derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride for their potential as antidepressant and nootropic agents. Their study found specific compounds with significant antidepressant activity and nootropic activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
PET Imaging of Central nAChRs
Doll et al. (1999) explored the use of a fluorine derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This derivative showed promising properties for PET imaging of nAChRs in the brain (Doll et al., 1999).
Pharmacological Probes and Medications
Koren et al. (1998) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine with modifications that showed high affinity for nicotinic acetylcholine receptors. These compounds are of interest as pharmacological probes and potential medications (Koren et al., 1998).
Antimicrobial and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride and evaluated their antimicrobial and antitubercular activities. Their study provided insights into designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Aromatic Stabilization Energy Study
Moradi et al. (2012) studied the aromatic stabilization energy of (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, a related compound, using DFT method and NICS analysis. This research contributes to understanding the chemical properties of such compounds (Moradi, Jameh-bozorghi, Mahdiani, & Kadivar, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)



![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)



![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)


![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
